molecular formula C15H19N3O2S B2626235 Benzo[d]thiazol-6-yl(4-(2-hydroxypropyl)piperazin-1-yl)methanone CAS No. 1396849-83-4

Benzo[d]thiazol-6-yl(4-(2-hydroxypropyl)piperazin-1-yl)methanone

カタログ番号 B2626235
CAS番号: 1396849-83-4
分子量: 305.4
InChIキー: AZNJGRBLQIWIRR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “Benzo[d]thiazol-6-yl(4-(2-hydroxypropyl)piperazin-1-yl)methanone”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzothiazole ring, a piperazine ring, and a methanone group.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives like “this compound” include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

科学的研究の応用

Antimicrobial Properties

Benzo[d]thiazol-6-yl derivatives have been identified as new anti-mycobacterial chemotypes, with several compounds showing promising potential against the Mycobacterium tuberculosis H37Rv strain and exhibiting low cytotoxicity. These compounds, particularly the 5-trifluoromethyl benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, have shown antimicrobial activity in the low μM range, indicating their potential as therapeutic agents. Further, these compounds have been characterized by their spectral methods, and their antimicrobial activity has been evaluated against various bacterial strains, showing variable and modest activity (Pancholia et al., 2016).

Anti-tubercular Potential

The benzo[d]thiazol-6-yl derivatives are also being explored for their potential anti-tubercular activity, with compounds demonstrating minimum inhibitory concentrations (MICs) in the low μM range. This research suggests the potential application of these compounds in treating tuberculosis, especially considering the low cytotoxicity and the established therapeutic index (Pancholia et al., 2016).

Structure-Activity Relationship (SAR)

The quantitative structure-activity relationship (QSAR) for these compounds has been established, indicating a statistically reliable model showing high prediction capabilities. This aspect of the research is crucial for the future development of these compounds as therapeutic agents, as it helps in understanding the relationship between the chemical structure and biological activity, thereby guiding the synthesis of more potent derivatives (Pancholia et al., 2016).

Synthesis and Characterization

The synthesis and characterization of these compounds are crucial steps in their development. The compounds have been synthesized through various chemical reactions and characterized by spectral methods such as IR, NMR, and mass spectral data. This research provides foundational knowledge for the chemical synthesis and understanding of the molecular structure of benzo[d]thiazol-6-yl derivatives (Mhaske et al., 2014).

Safety and Hazards

The safety and hazards associated with “Benzo[d]thiazol-6-yl(4-(2-hydroxypropyl)piperazin-1-yl)methanone” are not explicitly mentioned in the available resources. It is not intended for human or veterinary use and is available for research use only.

将来の方向性

The future directions for the research on “Benzo[d]thiazol-6-yl(4-(2-hydroxypropyl)piperazin-1-yl)methanone” and similar benzothiazole derivatives could involve further exploration of their anti-tubercular activity, development of more efficient synthetic pathways, and investigation of their mechanism of action .

特性

IUPAC Name

1,3-benzothiazol-6-yl-[4-(2-hydroxypropyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-11(19)9-17-4-6-18(7-5-17)15(20)12-2-3-13-14(8-12)21-10-16-13/h2-3,8,10-11,19H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNJGRBLQIWIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。